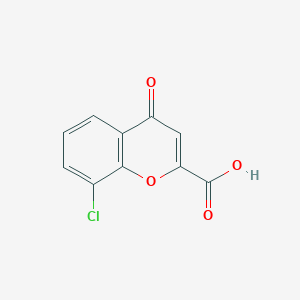
Hexacyanocobaltate (III)
概要
説明
Hexacyanocobaltate (III) is a coordination compound consisting of a cobalt ion coordinated to six cyanide ligands. The chemical formula for this compound is K₃[Co(CN)₆]. It is known for its applications in various fields, including catalysis, electroplating, and as a pigment in ceramics and glass . The compound is also notable for its unique properties, such as its ability to form solid films with conductor or semiconductor phases .
準備方法
Hexacyanocobaltate (III) can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cobalt (II) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrially, hexacyanocobaltate (III) is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield.
化学反応の分析
Hexacyanocobaltate (III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Hexacyanocobaltate (III) can undergo substitution reactions where one or more cyanide ligands are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like polymethylhydrosiloxane and oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of hexacyanocobaltate (III) involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with metal ions, making it an effective complexing agent. In catalytic reactions, the compound can facilitate the transfer of electrons, thereby speeding up the reaction. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
類似化合物との比較
Hexacyanocobaltate (III) can be compared with other similar compounds, such as hexacyanoferrate (III) and hexacyanoruthenate (III):
Hexacyanoferrate (III): This compound has a similar structure but contains iron instead of cobalt. It is also used in various applications, including catalysis and as a pigment.
Hexacyanoruthenate (III): This compound contains ruthenium instead of cobalt. It is used in similar applications but is often more expensive due to the higher cost of ruthenium.
特性
IUPAC Name |
cobalt-60(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co/c6*1-2;/q6*-1;+3/i;;;;;;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAVHWMCBDFDCM-KTTJZPQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[60Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoN6-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13963-58-1 (tri-potassium salt), 14039-23-7 (tri-hydrochloride salt), 14049-79-7 (zinc[2:3]salt), 14123-08-1 (cobalt(2+)[2:3]salt), 14564-70-6 (tetra-potassium salt) | |
| Record name | Hexacyanocobaltate (III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17632-85-8 | |
| Record name | Cobaltate(3-)-60Co, hexakis(cyano-C)-, (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17632-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexacyanocobaltate (III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)



